molecular formula C18H22Cl2Si B14266199 Dichloro(4-hexylphenyl)phenylsilane CAS No. 141426-72-4

Dichloro(4-hexylphenyl)phenylsilane

Cat. No.: B14266199
CAS No.: 141426-72-4
M. Wt: 337.4 g/mol
InChI Key: XAWFVKRGHRYJKN-UHFFFAOYSA-N
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Description

Dichloro(4-hexylphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H22Cl2Si It is a derivative of phenylsilane, where two chlorine atoms are attached to the silicon atom, and the phenyl group is substituted with a 4-hexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(4-hexylphenyl)phenylsilane typically involves the reaction of phenylsilane with hexylbenzene in the presence of a chlorinating agent. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with hexylbenzene to form the intermediate compound, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is particularly critical and requires careful handling of chlorinating agents to avoid side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dichloro(4-hexylphenyl)phenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products

    Substitution: Formation of alkoxy, amino, or thio derivatives of phenylsilane.

    Reduction: Formation of silanes with hydrogen or alkyl groups.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Dichloro(4-hexylphenyl)phenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dichloro(4-hexylphenyl)phenylsilane involves its ability to undergo substitution and reduction reactions, which allows it to modify other molecules. The silicon atom in the compound can form stable bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(4-hexylphenyl)phenylsilane is unique due to the presence of the 4-hexylphenyl group, which imparts different physical and chemical properties compared to simpler phenylsilane derivatives. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

141426-72-4

Molecular Formula

C18H22Cl2Si

Molecular Weight

337.4 g/mol

IUPAC Name

dichloro-(4-hexylphenyl)-phenylsilane

InChI

InChI=1S/C18H22Cl2Si/c1-2-3-4-6-9-16-12-14-18(15-13-16)21(19,20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3

InChI Key

XAWFVKRGHRYJKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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